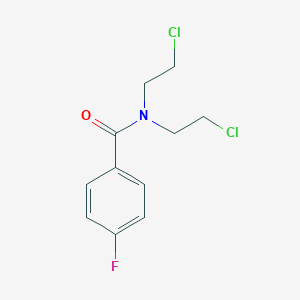

n,n-Bis(2-chloroethyl)-4-fluorobenzamide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloroethyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with N,N-bis(2-chloroethyl)amine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N,N-Bis(2-chloroethyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms in the 2-chloroethyl groups can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

Major Products Formed

Nucleophilic substitution: Products include azido or thiocyanato derivatives.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include primary or secondary amines.

Aplicaciones Científicas De Investigación

Anticancer Properties

n,n-Bis(2-chloroethyl)-4-fluorobenzamide has been investigated for its cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound acts as an alkylating agent, which can modify DNA and inhibit cell division, making it a candidate for cancer treatment. Its structure allows it to interact with nucleophilic sites in DNA, leading to cross-linking and subsequent apoptosis in cancer cells.

-

Case Studies :

- In a study focusing on HDAC inhibitors, derivatives of this compound exhibited potent activity against histone deacetylase 3 (HDAC3), showcasing an IC50 value of 95.48 nM. This suggests that the compound can effectively inhibit tumor growth by promoting apoptosis in cancer cells like HepG2 .

- Another study highlighted its effectiveness against MCF-7 breast cancer cells, where compounds derived from similar structures demonstrated improved cytotoxicity compared to existing treatments, with IC50 values indicating significant potency .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that enhance its therapeutic properties.

- Synthetic Pathways :

- The synthesis often begins with the formation of chloroethylamine derivatives followed by coupling reactions to introduce the 4-fluorobenzamide moiety. This process can be optimized to improve yield and purity.

- Various modifications have been explored to enhance selectivity and reduce side effects, including fluorine substitution which has shown to increase potency against specific cancer cell lines .

Pharmacological Evaluation

Pharmacological studies have assessed the efficacy and safety profile of this compound.

- In Vitro Studies :

- In Vivo Studies :

Potential for Drug Development

Given its promising anticancer properties, this compound is being considered for further development as a therapeutic agent.

- Combination Therapies : Research indicates that the compound can enhance the efficacy of existing chemotherapeutics when used in combination therapy, potentially leading to improved patient outcomes .

- Future Directions : Ongoing studies are focused on optimizing its pharmacokinetic properties and exploring its mechanism of action further to develop more effective formulations.

Data Summary Table

| Compound | Activity | IC50 (μM) | Target |

|---|---|---|---|

| This compound | Anticancer | 0.27 (MCF-7) | Breast Cancer |

| FNA (Fluorinated derivative) | HDAC3 Inhibition | 0.095 | HepG2 Cells |

| Combination Therapy with Taxol | Enhanced Efficacy | N/A | Solid Tumors |

Mecanismo De Acción

The mechanism of action of N,N-Bis(2-chloroethyl)-4-fluorobenzamide involves the alkylation of DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the disruption of cellular processes and ultimately induces cell death. The molecular targets include DNA bases, particularly guanine, which forms covalent bonds with the compound.

Comparación Con Compuestos Similares

Similar Compounds

N,N-Bis(2-chloroethyl)benzamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

N,N-Bis(2-chloroethyl)-4-nitrobenzamide: Contains a nitro group instead of a fluorine atom, which can influence its chemical properties and applications.

N,N-Bis(2-chloroethyl)-4-methylbenzamide: Has a methyl group instead of a fluorine atom, altering its steric and electronic properties.

Uniqueness

N,N-Bis(2-chloroethyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can enhance its lipophilicity and metabolic stability. This can lead to improved pharmacokinetic properties and potentially greater efficacy in medicinal applications.

Actividad Biológica

n,n-Bis(2-chloroethyl)-4-fluorobenzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological mechanisms, applications, and research findings.

Chemical Structure and Properties

This compound features a benzamide structure with two chloroethyl groups and a fluorine atom attached to the para position of the benzene ring. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, which can improve pharmacokinetic properties compared to similar compounds lacking this substituent.

The primary mechanism of action for this compound involves alkylation of DNA , leading to the formation of cross-links that inhibit DNA replication and transcription. This results in disrupted cellular processes and ultimately induces cell death. The compound targets DNA bases, particularly guanine, forming covalent bonds that prevent normal cellular function.

Biological Activity and Applications

-

Anticancer Activity :

- Research shows that this compound exhibits significant anticancer properties due to its ability to alkylate DNA. It has been studied for its potential use in treating various cancers by inhibiting tumor growth through apoptosis induction .

- A study reported that a derivative of this compound demonstrated potent activity against HepG2 liver cancer cells with an IC50 value of 1.30 μM, indicating strong antiproliferative effects .

- Histone Deacetylase (HDAC) Inhibition :

-

Research Tool :

- Beyond therapeutic applications, this compound serves as a valuable tool compound in biological research to study the effects of alkylating agents on cellular systems and to develop new therapeutic strategies.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| n,n-Bis(2-chloroethyl)benzamide | Lacks fluorine; less lipophilic | Weaker anticancer activity |

| n,n-Bis(2-chloroethyl)-4-nitrobenzamide | Contains nitro group; alters reactivity | Different mechanism; less focus on DNA alkylation |

| n,n-Bis(2-chloroethyl)-4-methylbenzamide | Methyl group affects sterics | Varies in biological activity |

The presence of the fluorine atom in this compound is believed to enhance its efficacy compared to other derivatives, making it a unique candidate for further investigation in medicinal chemistry.

Case Studies

- In Vitro Studies :

- In Vivo Efficacy :

- Combination Therapies :

Propiedades

IUPAC Name |

N,N-bis(2-chloroethyl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2FNO/c12-5-7-15(8-6-13)11(16)9-1-3-10(14)4-2-9/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDYYVBJXLFPNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N(CCCl)CCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289802 | |

| Record name | n,n-bis(2-chloroethyl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1736-40-9 | |

| Record name | NSC64371 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n-bis(2-chloroethyl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.